1-(3-Phenoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(3-Phenoxyphenyl)-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that combines phenoxyphenyl, pyridinyl, and chromenopyrrole moieties, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-phenoxyphenyl)-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is the condensation of 3-phenoxybenzaldehyde with 2-aminopyridine to form an intermediate Schiff base. This intermediate is then subjected to cyclization reactions under acidic or basic conditions to form the chromenopyrrole core. The final step involves oxidation to introduce the dione functionality.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale reactions. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Phenoxyphenyl)-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the dione functionality to diols or other reduced forms.
Substitution: The phenoxyphenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic, basic, or neutral).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(3-Phenoxyphenyl)-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development. It may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers, dyes, and organic semiconductors.
Organic Synthesis: Its reactivity and functional groups make it a valuable intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(3-phenoxyphenyl)-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form hydrogen bonds, π-π interactions, and hydrophobic interactions with its targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
1-(3-Phenoxyphenyl)-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione: can be compared with other chromenopyrrole derivatives, such as:
Uniqueness: The uniqueness of 1-(3-phenoxyphenyl)-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of functional groups and structural motifs. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C28H18N2O4 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
1-(3-phenoxyphenyl)-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H18N2O4/c31-26-21-13-4-5-14-22(21)34-27-24(26)25(30(28(27)32)23-15-6-7-16-29-23)18-9-8-12-20(17-18)33-19-10-2-1-3-11-19/h1-17,25H |
InChI Key |
NDXOVLVPXAWXLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C3C4=C(C(=O)N3C5=CC=CC=N5)OC6=CC=CC=C6C4=O |
Origin of Product |
United States |
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